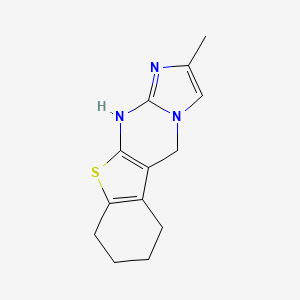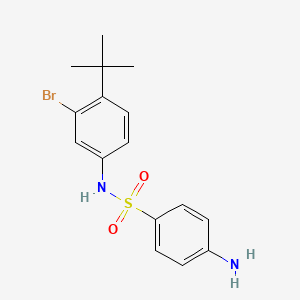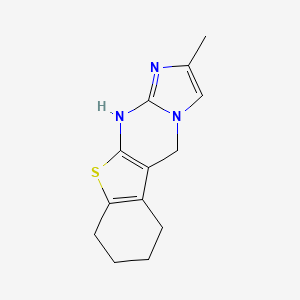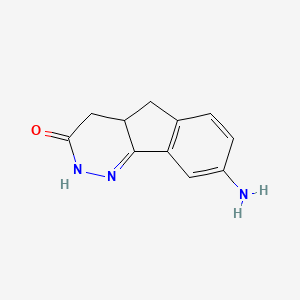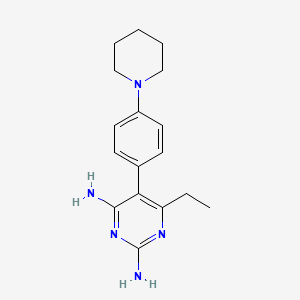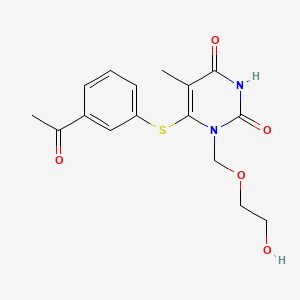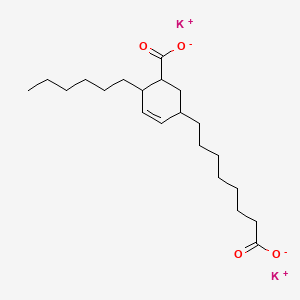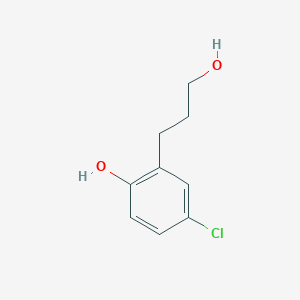
(5-(((Methylsulfonyl)oxy)methyl)-2-oxido-1,3,2-dioxathiolan-4-yl)methyl methanesulfonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(5-(((Methylsulfonyl)oxy)methyl)-2-oxido-1,3,2-dioxathiolan-4-yl)methyl methanesulfonate is a complex organic compound known for its unique chemical structure and properties This compound is characterized by the presence of a dioxathiolane ring, which is a five-membered ring containing sulfur and oxygen atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (5-(((Methylsulfonyl)oxy)methyl)-2-oxido-1,3,2-dioxathiolan-4-yl)methyl methanesulfonate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a dioxathiolane derivative with methanesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the intermediate products. The reaction mixture is then purified using column chromatography to obtain the desired compound in high yield.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high throughput. The use of automated systems for reagent addition and product separation can further enhance the efficiency and scalability of the process. Additionally, the implementation of green chemistry principles, such as solvent recycling and waste minimization, can make the production process more sustainable.
化学反应分析
Types of Reactions
(5-(((Methylsulfonyl)oxy)methyl)-2-oxido-1,3,2-dioxathiolan-4-yl)methyl methanesulfonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: Nucleophilic substitution reactions can replace the methanesulfonate group with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like thiols, amines, and alcohols can be used under basic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield sulfone derivatives, while reduction reactions produce sulfides. Substitution reactions result in the formation of various substituted dioxathiolane derivatives.
科学研究应用
Chemistry
In chemistry, (5-(((Methylsulfonyl)oxy)methyl)-2-oxido-1,3,2-dioxathiolan-4-yl)methyl methanesulfonate is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is used as a probe to study the interactions between sulfur-containing molecules and biological macromolecules. Its ability to form stable complexes with proteins and nucleic acids makes it a valuable tool for investigating biochemical pathways.
Medicine
In medicine, derivatives of this compound are being explored for their potential as therapeutic agents. The presence of the methanesulfonate group can enhance the solubility and bioavailability of drug candidates, making them more effective in treating various diseases.
Industry
In the industrial sector, this compound is used as a catalyst in various chemical processes. Its ability to facilitate oxidation and reduction reactions makes it a valuable component in the production of fine chemicals and pharmaceuticals.
作用机制
The mechanism of action of (5-(((Methylsulfonyl)oxy)methyl)-2-oxido-1,3,2-dioxathiolan-4-yl)methyl methanesulfonate involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic residues in proteins, leading to the inhibition or activation of enzymatic activity. Additionally, its ability to undergo redox reactions allows it to modulate cellular redox states, influencing various signaling pathways.
相似化合物的比较
Similar Compounds
- (5-(((Methylsulfonyl)oxy)methyl)-2-oxido-1,3,2-dioxathiolan-4-yl)methyl methanesulfonate
- (5-(((Ethylsulfonyl)oxy)methyl)-2-oxido-1,3,2-dioxathiolan-4-yl)methyl methanesulfonate
- (5-(((Propylsulfonyl)oxy)methyl)-2-oxido-1,3,2-dioxathiolan-4-yl)methyl methanesulfonate
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and stability. Compared to similar compounds, it offers a balance of solubility and reactivity, making it suitable for a wide range of applications in research and industry.
属性
CAS 编号 |
4211-07-8 |
|---|---|
分子式 |
C6H12O9S3 |
分子量 |
324.4 g/mol |
IUPAC 名称 |
[5-(methylsulfonyloxymethyl)-2-oxo-1,3,2-dioxathiolan-4-yl]methyl methanesulfonate |
InChI |
InChI=1S/C6H12O9S3/c1-17(8,9)12-3-5-6(15-16(7)14-5)4-13-18(2,10)11/h5-6H,3-4H2,1-2H3 |
InChI 键 |
NUIVNAIWDLKFPS-UHFFFAOYSA-N |
规范 SMILES |
CS(=O)(=O)OCC1C(OS(=O)O1)COS(=O)(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




